molecular formula C11H14 B1595554 2,2-Dimethylindene, 2,3-dihydro- CAS No. 20836-11-7

2,2-Dimethylindene, 2,3-dihydro-

Cat. No. B1595554
CAS RN: 20836-11-7
M. Wt: 146.23 g/mol
InChI Key: VAMWEVQXIHGFHY-UHFFFAOYSA-N
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Description

2,2-Dimethylindene, 2,3-dihydro- is a chemical compound with the molecular formula C11H14 . It is also known by other names such as 2,2-dimethyl-1,3-dihydroindene, 2,2-dimethyl-2,3-dihydro-1H-indene, and 2,2-dimethylindan .


Molecular Structure Analysis

The molecular weight of 2,2-Dimethylindene, 2,3-dihydro- is 146.23 g/mol . The IUPAC name for this compound is 2,2-dimethyl-1,3-dihydroindene . The InChI representation of the molecule is InChI=1S/C11H14/c1-11(2)7-9-5-3-4-6-10(9)8-11/h3-6H,7-8H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound 2,2-Dimethylindene, 2,3-dihydro- has a molecular weight of 146.23 g/mol . It has a computed XLogP3-AA value of 3.4 . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 146.109550447 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a heavy atom count of 11 .

Scientific Research Applications

Synthesis of Neuroprotective Compounds

This compound can be used in the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties. This is significant for research into treatments for neurodegenerative diseases .

Antioxidant and Antimicrobial Evaluation

Derivatives of this compound have been evaluated for their antioxidant activity on DPPH free radical and antimicrobial activity on a wide range of Gram-negative, Gram-positive bacterial, and fungal species .

properties

IUPAC Name

2,2-dimethyl-1,3-dihydroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-11(2)7-9-5-3-4-6-10(9)8-11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMWEVQXIHGFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174953
Record name 2,2-Dimethylindene, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20836-11-7
Record name 2,2-Dimethylindene, 2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020836117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylindene, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylindene, 2,3-dihydro-
Reactant of Route 2
2,2-Dimethylindene, 2,3-dihydro-
Reactant of Route 3
2,2-Dimethylindene, 2,3-dihydro-
Reactant of Route 4
2,2-Dimethylindene, 2,3-dihydro-
Reactant of Route 5
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Reactant of Route 6
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